5-methoxy-N-methyl-1H-indazol-3-amine hydrochloride
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Overview
Description
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O. It is an off-white solid that is primarily used in research and development settings. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.
Amination: The methylamine group is introduced via nucleophilic substitution reactions, often using methylamine or its derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methyl iodide, dimethyl sulfate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammatory processes . The compound may also modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with similar structural features but lacking the methoxy and methylamine groups.
5-Methoxyindazole: Similar to 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride but without the methylamine group.
1H-Indazol-3-ylamine: Lacks the methoxy group but contains the indazole core and amine functionality.
Uniqueness
5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1430839-86-3 |
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Molecular Formula |
C9H12ClN3O |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-methoxy-N-methyl-1H-indazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-10-9-7-5-6(13-2)3-4-8(7)11-12-9;/h3-5H,1-2H3,(H2,10,11,12);1H |
InChI Key |
KUICDCJNPZERHV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NNC2=C1C=C(C=C2)OC.Cl |
Origin of Product |
United States |
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